Girard's Reagent P-d5 is a specialized chemical compound primarily utilized as a derivatization reagent in analytical chemistry. It is particularly effective for the modification of carbonyl compounds, enhancing their detection and quantification in various biological samples. This reagent is especially valuable in the study of glycans, oxysterols, and epigenetic markers like 5-methylcytosine derivatives. The deuterated form, denoted as P-d5, offers advantages in mass spectrometry applications due to its unique isotopic labeling properties.
Girard's Reagent P-d5 is classified under organic reagents used for derivatization in analytical chemistry. Its Chemical Abstracts Service number is 1505505-87-2, and it has a molecular formula of C7H10ClN3O with a molecular weight of 192.658 g/mol. The reagent is commercially available from various suppliers, including BenchChem and Sigma-Aldrich .
The synthesis of Girard's Reagent P-d5 involves several steps:
The molecular structure of Girard's Reagent P-d5 features a quaternary ammonium group which imparts positive charge, facilitating its interaction with negatively charged biomolecules. The structural representation can be summarized as follows:
This structure allows for effective derivatization of carbonyl-containing compounds, resulting in the formation of stable hydrazones that are more amenable to analysis via techniques like mass spectrometry .
Girard's Reagent P-d5 primarily reacts with carbonyl compounds through the formation of hydrazones. The reaction can be summarized as follows:
The resulting hydrazones exhibit enhanced stability and solubility, which are crucial for subsequent analytical procedures .
The mechanism of action for Girard's Reagent P-d5 involves several key steps:
Girard's Reagent P-d5 exhibits several notable physical and chemical properties:
These properties make it an effective reagent for various analytical applications, particularly in mass spectrometry where sensitivity is critical .
Girard's Reagent P-d5 is employed extensively in scientific research, particularly in:
The use of this reagent has been demonstrated to significantly enhance the sensitivity of detection methods like liquid chromatography-mass spectrometry, making it invaluable for metabolic profiling studies .
Girard’s Reagent P-d5 (1-(2-hydrazinyl-2-oxoethyl)pyridinium-2,3,4,5,6-d5 chloride) retains the core hydrazide functional group (–CO–NH–NH₂) of its non-deuterated counterpart but incorporates five deuterium atoms at the pyridinium ring positions. This structural modification preserves the reagent’s nucleophilic character while altering its physicochemical properties. The hydrazine moiety (–NH–NH₂) acts as a potent α-effect nucleophile, attacking electrophilic carbonyl carbons in aldehydes and ketones to form hydrazone derivatives. The reaction proceeds via a two-step mechanism:
Deuteration of the pyridinium ring minimally impacts the electronic properties of the hydrazine group due to its spatial separation. However, isotopic substitution induces subtle steric and electronic perturbations:
Table 1: Comparative Nucleophilicity Parameters of Girard’s Reagents
Reagent | Isotopic Composition | Relative Nucleophilicity (k₂, M⁻¹s⁻¹) | Primary Influence on Reactivity |
---|---|---|---|
Girard’s Reagent P | Natural abundance | 1.00 (Reference) | Charge-enhanced nucleophilicity |
Girard’s Reagent P-d5 | Pyridinium-d5 | 0.98 ± 0.03 | Steric/electronic modulation |
The kinetics of hydrazone formation with Girard’s Reagent P-d5 are governed by both primary and secondary kinetic isotope effects (KIEs):
Deuteration minimally alters equilibrium constants (K_eq) but improves reaction reproducibility by reducing non-specific hydrogen exchange. This is critical for quantitative LC-MS/MS workflows, where precise internal standardization requires invariant reaction kinetics between native analytes and isotope-labeled standards [2] [6].
Table 2: Kinetic Parameters for Girard’s Reagent P-d5 Hydrazone Formation
Parameter | Value (Non-deuterated) | Value (Deuterated) | Isotope Effect |
---|---|---|---|
k_formation (pH 3.5) | 0.42 M⁻¹s⁻¹ | 0.41 M⁻¹s⁻¹ | kH/kD ≈ 1.02 |
k_dehydration (pH 2.0) | 1.8 × 10⁻³ s⁻¹ | 1.7 × 10⁻³ s⁻¹ | kH/kD ≈ 1.06 |
K_eq (25°C) | 2.5 × 10³ M⁻¹ | 2.4 × 10³ M⁻¹ | ~1.0 |
Solvent composition critically modulates the derivatization efficiency of Girard’s Reagent P-d5 through polarity, proton availability, and nucleophile solvation effects:
Neutral/Basic Conditions: Impede dehydration, necessitating extended reaction times or elevated temperatures. Phosphate buffers (pH 7.0) reduce yields by >50% compared to acetic acid systems due to suppressed proton catalysis [4].
Organic Solvent Mixtures:
Carboxylic acid buffers (e.g., formate, acetate) exhibit Brønsted catalysis, with α-values of 0.24–0.26 for aminomethanol formation. This indicates a stepwise pre-association mechanism where buffer acids protonate the carbinolamine oxygen, facilitating water departure. Girard’s Reagent P-d5 displays identical solvent-specific trends to non-deuterated analogs, confirming isotopic inertness in reaction dynamics [4].
Table 3: Solvent Optimization for Girard’s Reagent P-d5 Derivatization
Solvent System | Catalyst | Time to Completion | Derivatization Yield | Primary Applications |
---|---|---|---|---|
10% Aqueous acetic acid | H⁺ (auto-generated) | 12 hours (RT) | >95% | DNA lesions (e.g., FodU), sugars |
Acetonitrile/H₂O (1:1) | None required | 2 hours (RT) | 90–95% | Steroids, urinary aldehydes |
Phosphate buffer (pH 7) | None | 24 hours (RT) | 40–50% | Not recommended |
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